molecular formula C6F9O6Y B1357006 2,2,2-Trifluoroacetate;ytterbium(3+) CAS No. 87863-62-5

2,2,2-Trifluoroacetate;ytterbium(3+)

Cat. No.: B1357006
CAS No.: 87863-62-5
M. Wt: 512.09 g/mol
InChI Key: VTUCCXROZBIRRC-UHFFFAOYSA-K
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Description

2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.

    Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.

Properties

IUPAC Name

2,2,2-trifluoroacetate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUCCXROZBIRRC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9O6Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479621
Record name AGN-PC-0NI0TK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87863-62-5
Record name AGN-PC-0NI0TK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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